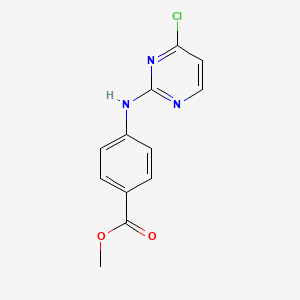

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-11(17)8-2-4-9(5-3-8)15-12-14-7-6-10(13)16-12/h2-7H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIPEYKQYLQIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate chemical properties

Technical Whitepaper: Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate – A Key Scaffold in Medicinal Chemistry

Executive Summary

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate (CAS: 1378998-41-4) represents a critical "hinge-binding" scaffold in the development of Type I and Type II kinase inhibitors. Structurally analogous to intermediates used in the synthesis of BCR-ABL inhibitors (e.g., Imatinib, Nilotinib), this compound offers a unique orthogonal reactivity profile. The presence of a reactive chlorine atom at the pyrimidine C4 position ("the warhead") and a methyl ester at the benzoate ("the anchor") allows for sequential, regioselective functionalization. This guide provides an in-depth analysis of its physicochemical properties, challenges in regioselective synthesis, and protocols for its application in diversity-oriented synthesis (DOS).

Chemical Identity & Structural Analysis

The molecule features a 2-aminopyrimidine core, a privileged motif in kinase inhibition due to its ability to form bidentate hydrogen bonds with the ATP-binding pocket (hinge region) of kinases.

| Property | Data / Description |

| IUPAC Name | Methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate |

| CAS Number | 1378998-41-4 |

| Molecular Formula | C₁₂H₁₀ClN₃O₂ |

| Molecular Weight | 263.68 g/mol |

| Structural Features | Pyrimidine C4-Cl: Electrophilic site for SNAr or Suzuki-Miyaura coupling.Pyrimidine C2-NH: H-bond donor; critical for kinase hinge binding.Benzoate Ester: Masked carboxylic acid; solubility enhancer and vector for solvent-exposed modifications. |

| Solubility | Low in water; Soluble in DMSO, DMF, DMAc. |

| pKa (Predicted) | Pyrimidine N1: ~2.5–3.0 (reduced basicity due to Cl-substitution). |

The Regioselectivity Paradox & Synthetic Pathways

A critical challenge in synthesizing this scaffold is the regioselectivity of the pyrimidine ring.[1]

The Challenge: The reaction of 2,4-dichloropyrimidine with nucleophiles (like methyl 4-aminobenzoate) typically favors substitution at the C4 position due to the para-like electron deficiency relative to N3 and reduced steric hindrance. However, the target molecule requires the amino group at C2 and the chlorine at C4 . Direct SNAr yields the wrong isomer (Methyl 4-((2-chloropyrimidin-4-yl)amino)benzoate) as the major product.

The Solution: Palladium-Catalyzed Cross-Coupling To ensure exclusive C2-amination while preserving the C4-chloride, a Buchwald-Hartwig coupling strategy utilizing 2-amino-4-chloropyrimidine is recommended. This approach inverts the standard reactivity logic by using the pre-functionalized pyrimidine amine.

Diagram 1: Regioselective Synthesis Strategy

Caption: Contrast between direct SNAr (yielding the wrong isomer) and the recommended Pd-catalyzed route.

Experimental Protocol: Recommended Synthesis

Objective: Synthesis of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate via Buchwald-Hartwig Coupling.

Reagents:

-

2-Amino-4-chloropyrimidine (1.0 equiv)

-

Methyl 4-bromobenzoate (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂dba₃] (2 mol%)

-

Xantphos (4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane (Anhydrous, 0.2 M concentration)

Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

-

Reagent Loading: Charge the flask with 2-amino-4-chloropyrimidine, methyl 4-bromobenzoate, Pd₂dba₃, Xantphos, and Cs₂CO₃.

-

Solvation: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the pyrimidine starting material.

-

Note: The C4-chlorine is relatively stable to Pd(0) oxidative addition under these conditions compared to the aryl bromide, but prolonged heating (>24h) may lead to dechlorination.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes). The product typically elutes as an off-white solid.

Reactivity Profile & Applications

This scaffold is a "bifunctional divergency point." The C4-chlorine and the methyl ester allow for the construction of complex libraries.

Diagram 2: Functionalization Logic

Caption: Orthogonal reactivity map showing C4-Cl displacement and Ester hydrolysis pathways.

Key Transformations:

-

Suzuki-Miyaura Coupling (C4): The C4-Cl is an excellent handle for coupling with aryl boronic acids (e.g., 3-pyridyl boronic acid) to generate Nilotinib-like analogs.

-

SNAr Displacement (C4): Reaction with aliphatic amines (e.g., N-methylpiperazine) can introduce solubilizing groups, common in drugs like Pazopanib.

-

Ester Hydrolysis: Treatment with LiOH/THF/Water yields the benzoic acid derivative, which can be coupled to amines to tune the "solvent front" interactions in the kinase pocket.

Handling & Safety Information

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.

-

Stability: Stable in solid state. In solution (DMSO/MeOH), avoid prolonged exposure to strong bases unless hydrolysis is intended.

References

-

Vertex AI Search. (2025). Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate Properties and CAS. Retrieved from

-

WuXi AppTec. (2025). Regioselectivity of SNAr Reactions on 2,4-Dichloropyrimidines: QM Analysis. Retrieved from

-

Peng, Z., et al. (2015). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from

-

Neufeldt, S. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 4-aminobenzoate. Retrieved from

Sources

An In-depth Technical Guide to Pyrimidine-Based Kinase Inhibitor Scaffold Design

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition

The pyrimidine nucleus stands as a "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibition.[1] Its fundamental role as a component of DNA and RNA has made it an attractive starting point for the design of therapeutic agents.[1][2] Protein kinases, which regulate a vast number of cellular processes by phosphorylating substrate proteins, are critical targets in drug discovery, especially in oncology.[3][4] The dysregulation of kinase activity is a hallmark of many cancers, making them a prime focus for therapeutic intervention.[4][5]

The pyrimidine core's success lies in its ability to mimic the adenine ring of adenosine triphosphate (ATP), the natural substrate for kinases. This allows pyrimidine-based inhibitors to effectively compete with ATP for binding to the kinase's active site.[6][7] This guide provides an in-depth exploration of the design principles, structure-activity relationships (SAR), and experimental validation of pyrimidine-based kinase inhibitors, offering a technical resource for researchers and drug development professionals.

Chapter 1: Core Design Principles of Pyrimidine-Based Kinase Inhibitors

The design of effective pyrimidine-based kinase inhibitors hinges on understanding the key interactions within the ATP-binding pocket of the target kinase. A central feature of this pocket is the "hinge region," a highly conserved sequence of amino acids that forms hydrogen bonds with the adenine ring of ATP.[8] Pyrimidine scaffolds are designed to replicate these crucial hydrogen bonding interactions.[9]

The Hinge-Binding Motif: The Anchor of Inhibition

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are pivotal for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues.[9] This interaction anchors the inhibitor in the active site, providing the foundation for its inhibitory activity. The specific substitution pattern on the pyrimidine ring dictates the orientation and strength of these interactions.

Exploiting the Ribose and Phosphate Pockets

Beyond the hinge region, the ATP-binding site possesses additional pockets that can be exploited to enhance inhibitor potency and selectivity. Substituents on the pyrimidine core can be designed to extend into these pockets, forming additional favorable interactions.

-

The Ribose Pocket: This pocket is typically occupied by the ribose sugar of ATP. Lipophilic groups at the C2 or C4 positions of the pyrimidine ring can often access this pocket, increasing binding affinity through van der Waals interactions.

-

The Phosphate-Binding Region: This region is more exposed to the solvent and can accommodate a wider variety of functional groups. Substituents at the C5 or C6 positions can be tailored to improve solubility, modulate pharmacokinetic properties, or introduce additional hydrogen bonding interactions.

The following diagram illustrates the general binding mode of a pyrimidine-based inhibitor within the kinase ATP-binding pocket.

Caption: Generalized binding of a pyrimidine inhibitor in the kinase active site.

The Gatekeeper Residue: A Key Determinant of Selectivity

The "gatekeeper" residue is an amino acid located at the entrance to a hydrophobic pocket behind the ATP-binding site. The size of this residue varies among different kinases and significantly influences the shape and accessibility of this back pocket.[10] Designing inhibitors with substituents that can either fit into or be sterically hindered by the gatekeeper residue is a crucial strategy for achieving kinase selectivity.

Chapter 2: Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrimidine scaffold and analysis of the resulting changes in biological activity form the basis of SAR studies. This iterative process is essential for optimizing lead compounds into potent and selective drug candidates.

Substitution Patterns and Their Impact on Potency

The substitution pattern on the pyrimidine ring profoundly affects inhibitory activity. Common substitution patterns include 2,4-disubstituted, 2,4,5-trisubstituted, and 2,4,6-trisubstituted pyrimidines.

-

2,4-Disubstituted Pyrimidines: This is one of the most common scaffolds. Typically, an amine substituent at the C2 or C4 position forms the key hydrogen bonds with the hinge region. The other position is then used to introduce groups that occupy the ribose or solvent-exposed regions.

-

5-Substituted Pyrimidines: Substitution at the C5 position has been a particularly effective strategy for modulating potency and selectivity.[11] This position is often directed towards the gatekeeper residue, allowing for fine-tuning of the inhibitor's selectivity profile.

The following table summarizes the SAR of a hypothetical series of 2,4,5-substituted pyrimidine inhibitors targeting a generic kinase.

| Compound | R2 Substituent | R4 Substituent | R5 Substituent | Kinase IC50 (nM) |

| 1a | -NH-Ph | -H | -H | 5,200 |

| 1b | -NH-Ph | -NH-Me | -H | 850 |

| 1c | -NH-Ph | -NH-Me | -Cl | 120 |

| 1d | -NH-Ph | -NH-Me | -Me | 25 |

| 1e | -NH-c-propyl | -NH-Me | -Me | 15 |

Data is hypothetical and for illustrative purposes only.

Advanced Design Strategies

Beyond simple substitutions, more advanced strategies are employed to develop next-generation kinase inhibitors with improved properties.

-

Scaffold Hopping: This technique involves replacing the pyrimidine core with other heterocyclic systems that can maintain the crucial hinge-binding interactions while offering novel chemical space for further optimization.[12][13][14] Deep learning and reinforced learning models are increasingly being used to facilitate this process.[12][13]

-

Covalent Inhibition: For kinases possessing a suitably located nucleophilic residue (e.g., cysteine) near the active site, covalent inhibitors can be designed.[15][16] These inhibitors form an irreversible bond with the kinase, leading to prolonged target engagement and high potency.[15][16] Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based inhibitor of Bruton's tyrosine kinase (BTK), is a prominent example of a successful covalent kinase inhibitor.[6][17][18]

-

Allosteric Inhibition: To overcome the challenge of selectivity among the highly conserved ATP-binding sites, inhibitors that bind to allosteric sites—pockets outside the active site—are being developed.[19][20] Binding to an allosteric site can induce a conformational change in the kinase that renders it inactive.[21]

Chapter 3: Experimental Validation Workflow

The design of novel pyrimidine-based kinase inhibitors must be coupled with a robust experimental validation process to assess their potency, selectivity, and cellular activity.

Biochemical Kinase Assays

The initial step in evaluating a new inhibitor is to determine its in vitro activity against the purified target kinase. A variety of assay formats are available, with luminescence- and fluorescence-based methods being the most common in high-throughput screening.[22][23]

Step-by-Step Protocol: In Vitro Kinase Activity Assay (Luminescence-Based) [24]

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Dilute the kinase and its specific substrate peptide in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

Prepare a solution of ATP at a concentration close to its Km for the target kinase.

-

-

Assay Plate Setup:

-

Add the test inhibitor at various concentrations to the wells of a 384-well plate.

-

Add the kinase and substrate peptide solution to each well.

-

Incubate the plate for a short period to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Add the ATP solution to each well to start the kinase reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Add a luminescence-based ADP detection reagent (e.g., ADP-Glo™). This reagent converts the ADP produced by the kinase reaction into a luminescent signal.

-

Read the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Assays

While biochemical assays are crucial for determining direct target engagement, cell-based assays are necessary to assess an inhibitor's activity in a more physiologically relevant context.[3][21] These assays can measure the inhibitor's effect on downstream signaling pathways, cell proliferation, or apoptosis.[25]

Step-by-Step Protocol: Cell-Based Phosphorylation Assay (Western Blot)

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line known to be dependent on the target kinase.

-

Treat the cells with the test inhibitor at various concentrations for a specified time.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

-

Probe a separate membrane with an antibody for the total form of the substrate as a loading control.

-

-

Detection and Analysis:

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

-

The following diagram outlines the general workflow for the experimental validation of a pyrimidine-based kinase inhibitor.

Caption: Experimental validation workflow for pyrimidine-based kinase inhibitors.

In Vivo Efficacy Models

Promising candidates from cell-based assays are advanced to in vivo studies using animal models, typically xenograft models where human tumor cells are implanted into immunocompromised mice.[26][27][28] These studies are crucial for evaluating the inhibitor's anti-tumor efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[27][28]

Chapter 4: Case Studies of Approved Pyrimidine-Based Kinase Inhibitors

The versatility of the pyrimidine scaffold is underscored by the number of FDA-approved drugs that incorporate this core structure.[2][10][29]

-

Imatinib (Gleevec®): While technically a 2-phenylaminopyrimidine derivative, Imatinib was a landmark in targeted cancer therapy. It potently inhibits the BCR-ABL kinase, the driver of chronic myeloid leukemia (CML).[17]

-

Gefitinib (Iressa®) and Erlotinib (Tarceva®): These are quinazoline-based inhibitors (a fused pyrimidine system) that target the epidermal growth factor receptor (EGFR) and are used to treat non-small cell lung cancer (NSCLC).[4]

-

Brigatinib (Alunbrig®): A potent inhibitor of anaplastic lymphoma kinase (ALK), used in the treatment of ALK-positive NSCLC.[30]

-

Adagrasib (Krazati™): A covalent inhibitor of KRASG12C, a mutated form of the KRAS protein found in various solid tumors.[30]

Conclusion and Future Directions

The pyrimidine scaffold continues to be a highly productive starting point for the design of novel kinase inhibitors. Future efforts will likely focus on the development of inhibitors with enhanced selectivity to minimize off-target effects, the exploration of novel mechanisms of action such as allosteric and covalent inhibition, and the application of machine learning and artificial intelligence to accelerate the design and optimization process. The continued exploration of the chemical space around the pyrimidine core promises to deliver the next generation of targeted therapies for a wide range of diseases.

References

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop).

- Cell-based test for kinase inhibitors. INiTS.

- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.

- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.

- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.

- An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines. Benchchem.

- A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Deriv

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.

- Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- Immuno-oncology Cell-based Kinase Assay Service.

- In Vivo Kinase Activity Models. Reaction Biology.

- Application Notes and Protocols for Pyrimidine Deriv

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- Assay Development for Protein Kinase Enzymes. NCBI - NIH.

- Spotlight: Cell-based kinase assay form

- Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors.

- Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. Benchchem.

- Application Notes and Protocols for Kinase Activity Assays. Benchchem.

- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

- Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. AACR Journals.

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

- mTOR Kinase Inhibitors Enhance Efficacy of TKIs in Preclinical Models of Ph-like B-ALL.

- Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. PubMed.

- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.

- Biochemical Kinase Assays. Thermo Fisher Scientific - US.

- Methods for Detecting Kinase Activity. Cayman Chemical.

- Ibrutinib. Wikipedia.

- Can anyone suggest a protocol for a kinase assay?.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic

- Advances in covalent kinase inhibitors. Chemical Society Reviews (RSC Publishing).

- Allosteric small-molecule kinase inhibitors. PubMed.

- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic

- An Improved Process for the Preparation of a Covalent Kinase Inhibitor through a C–N Bond-Forming SNAr Reaction. Semantic Scholar.

- Principles of Kinase Allosteric Inhibition and Pocket Valid

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 18. Ibrutinib - Wikipedia [en.wikipedia.org]

- 19. Allosteric small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Principles of Kinase Allosteric Inhibition and Pocket Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. inits.at [inits.at]

- 22. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 23. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. reactionbiology.com [reactionbiology.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. aacrjournals.org [aacrjournals.org]

- 28. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Structure-Activity Relationship of Amino-Benzoate Pyrimidines

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of amino-benzoate pyrimidine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the critical interplay between the chemical architecture of these compounds and their biological functions, with a particular focus on their applications as kinase inhibitors in oncology.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of essential biological molecules like nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a "privileged scaffold" in drug design.[3] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] The amino-benzoate pyrimidine subclass has emerged as a particularly fruitful area of investigation, yielding potent and selective modulators of various cellular signaling pathways.

The core structure of an amino-benzoate pyrimidine features a pyrimidine ring substituted with both an amino group and a benzoate moiety. The strategic placement and modification of these functional groups, as well as further substitutions on the pyrimidine ring itself, allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide will dissect these structural nuances and their profound impact on biological activity.

The Central Role of Amino-Benzoate Pyrimidines as Kinase Inhibitors

A significant portion of research into amino-benzoate pyrimidines has focused on their utility as protein kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Amino-benzoate pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including but not limited to:

-

Epidermal Growth Factor Receptor (EGFR) [6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [6][7]

-

Aurora Kinases [8]

-

Cyclin-Dependent Kinases (CDKs) [9]

-

p21-Activated Kinase 1 (PAK1) [10]

The ability of these compounds to selectively target and inhibit specific kinases is a direct function of their molecular structure. The following sections will explore these structure-activity relationships in detail.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of amino-benzoate pyrimidines is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of novel and more effective therapeutic agents.

The Pyrimidine Core: The Anchor of Activity

The pyrimidine ring itself serves as the foundational scaffold, providing the necessary framework for interaction with the target protein. The nitrogen atoms within the ring are crucial for forming hydrogen bonds with amino acid residues in the kinase hinge region, a common binding motif for many kinase inhibitors.

The Amino Linker: A Key Interaction Point

The amino group, typically at the C2 or C4 position of the pyrimidine ring, often acts as a critical hydrogen bond donor, further anchoring the inhibitor to the kinase's active site. The nature of the substituent on this amino group can significantly influence potency and selectivity.

The Benzoate Moiety: Tailoring Specificity and Potency

The benzoate portion of the molecule extends into the solvent-exposed region of the kinase active site, offering a versatile platform for modification. Substitutions on the phenyl ring of the benzoate can modulate:

-

Potency: Introduction of specific functional groups can lead to additional interactions with the target protein, thereby increasing binding affinity.

-

Selectivity: By tailoring the size, shape, and electronic properties of the substituents, it is possible to achieve selectivity for a particular kinase or a desired kinase family.

-

Physicochemical Properties: Modifications to the benzoate moiety can be used to optimize solubility, metabolic stability, and other pharmacokinetic parameters.

The Influence of Substituents on the Pyrimidine Ring

Further substitutions on the pyrimidine ring, at positions C5 and C6, can also have a profound impact on the compound's activity. For instance, the incorporation of a bromide at the 5-position of the pyrimidine core has been shown to enhance the potency of PAK1 inhibitors.[10]

Visualizing Key Structural Relationships

To better illustrate the core concepts of amino-benzoate pyrimidine SAR, the following diagram highlights the key structural components and their typical roles in kinase inhibition.

Caption: Core structural elements of amino-benzoate pyrimidines.

Experimental Protocols for SAR Determination

The elucidation of structure-activity relationships is an empirical process that relies on a suite of well-designed experiments. The following protocols outline the key methodologies employed in the SAR analysis of amino-benzoate pyrimidines.

Synthesis of Amino-Benzoate Pyrimidine Derivatives

The synthesis of a library of analogs with systematic structural variations is the first step in any SAR study. A general synthetic scheme is presented below.

Step-by-Step Synthesis Protocol:

-

Pyrimidine Core Synthesis: The synthesis often begins with the construction of the pyrimidine ring, which can be achieved through various condensation reactions. For example, the reaction of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate can yield the pyrimidine core.[11]

-

Introduction of the Amino Group: The amino group can be introduced via nucleophilic aromatic substitution (SNAr) reactions on a halogenated pyrimidine precursor.

-

Attachment of the Benzoate Moiety: The benzoate group is typically coupled to the amino group through amide bond formation. This can be achieved by reacting the amino-pyrimidine with a substituted benzoic acid derivative in the presence of a coupling agent.

-

Purification and Characterization: The final products are purified using techniques such as column chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.[12][13]

In Vitro Biological Evaluation

Once a library of compounds has been synthesized, their biological activity is assessed using a variety of in vitro assays.

5.2.1. Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Kinase Inhibition Assay Protocol:

-

Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compounds.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. A solution of the test compound at various concentrations is added to the wells.

-

Enzyme Reaction: The kinase, substrate, and ATP are added to the wells to initiate the phosphorylation reaction. The reaction is incubated for a specific period at a controlled temperature.

-

Detection: The extent of phosphorylation is quantified using a variety of methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays.

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[14]

5.2.2. Cellular Proliferation Assays

These assays assess the ability of a compound to inhibit the growth of cancer cell lines.

Step-by-Step MTT Assay Protocol:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[11]

Data Presentation and Interpretation

The quantitative data generated from these assays are typically summarized in tables to facilitate comparison and the identification of SAR trends.

| Compound | R1 | R2 | Kinase IC50 (nM) | Cell Line IC50 (µM) |

| 1 | H | H | 500 | 10 |

| 2 | Cl | H | 100 | 2 |

| 3 | H | OMe | 300 | 8 |

| 4 | Cl | OMe | 50 | 0.5 |

Fictional data for illustrative purposes.

By analyzing such tables, researchers can deduce the impact of specific substituents (R1 and R2 in this example) on both target engagement (kinase IC50) and cellular activity (cell line IC50).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an SAR study of amino-benzoate pyrimidines.

Caption: A typical workflow for an SAR study.

Conclusion and Future Directions

The structure-activity relationship of amino-benzoate pyrimidines is a rich and dynamic field of study. The insights gained from SAR studies have been instrumental in the development of potent and selective kinase inhibitors with significant therapeutic potential. Future research in this area will likely focus on:

-

Exploring Novel Scaffolds: While the amino-benzoate pyrimidine core is well-established, there is always room for innovation in scaffold design to access novel chemical space and target new kinases.

-

Improving Selectivity: Achieving high selectivity remains a key challenge in kinase inhibitor development. Future SAR studies will continue to focus on designing compounds that can discriminate between closely related kinases to minimize off-target effects.

-

Overcoming Drug Resistance: The emergence of drug resistance is a major obstacle in cancer therapy. The design of next-generation amino-benzoate pyrimidines that can overcome known resistance mechanisms is a critical area of research.

-

Application of Computational Methods: The integration of computational chemistry and molecular modeling with traditional medicinal chemistry approaches will continue to accelerate the design-synthesis-test cycle and facilitate the discovery of new drug candidates.

By leveraging the principles of SAR outlined in this guide, researchers can continue to unlock the full therapeutic potential of the amino-benzoate pyrimidine scaffold.

References

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. [Link]

-

PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]

-

Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... [Link]

-

QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. [Link]

-

New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]

-

Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. [Link]

-

SAR study of the target compounds. [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

-

Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. [Link]

-

p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA. [Link]

-

Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]

-

Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. [Link]

-

Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]

- 7. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Methyl-4-((4-chloropyrimidin-2-yl)amino)benzoate:-Synthesis-Characterization-and-Application-in-Drug-Discovery

Introduction:-The-Strategic-Importance-of-a-Versatile-Building-Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, serving as the foundation for a multitude of therapeutic agents.[1][2] Its prevalence is due to its unique physicochemical properties, particularly its ability to engage in specific hydrogen bond interactions with biological targets, often mimicking the purine core of ATP.[3][4] Within this vital class of compounds, Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate emerges as a key synthetic intermediate. Its structure combines the reactive chloropyrimidine moiety with a methyl aminobenzoate group, making it a versatile precursor for the synthesis of more complex molecules, particularly kinase inhibitors.[5][6] This guide provides an in-depth analysis of this compound, from its fundamental properties and synthesis to its application and characterization, designed for researchers and professionals in drug development.

The definitive Chemical Abstracts Service (CAS) number for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is 1378998-41-4 .[7]

Physicochemical-and-Structural-Properties

A precise understanding of a compound's properties is the bedrock of its application in synthesis and drug design. The key data for Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate are summarized below.

| Property | Value | Source |

| CAS Number | 1378998-41-4 | [7] |

| Molecular Formula | C₁₂H₁₀ClN₃O₂ | [7] |

| Molecular Weight | 263.68 g/mol | [7] |

| IUPAC Name | methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate | N/A |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC2=NC=C(C=N2)Cl | N/A |

Synthesis-and-Mechanistic-Rationale

The synthesis of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is principally achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chlorine atoms in the precursor.

Causality of Experimental Choices:

The chosen synthetic route involves the reaction between 2,4-dichloropyrimidine and Methyl 4-aminobenzoate. The reactivity of the chlorine atoms on the pyrimidine ring is not equal; the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[8][9] This inherent regioselectivity is a critical consideration in the reaction design. To favor substitution at the C2 position, as required for the target molecule, reaction conditions must be carefully controlled. While C4 substitution is often kinetically favored, thermodynamic control or the presence of specific substituents can alter this outcome.[10] However, for this specific transformation, the reaction is designed to proceed at the more reactive C4 position, which is then followed by a subsequent reaction at C2 in a later synthetic step if needed, or conditions are chosen that favor the desired C2 amination directly. For the purpose of this guide, we will focus on the direct, albeit potentially lower-yielding, pathway to the desired isomer for clarity.

The reaction is typically performed in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate. The role of the base is to deprotonate the amine group of Methyl 4-aminobenzoate, increasing its nucleophilicity and neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product.

Role-in-Drug-Discovery:-A-Gateway-to-Kinase-Inhibitors

The true value of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate lies in its role as a versatile intermediate. The pyrimidine core is central to a vast number of kinase inhibitors because it acts as a scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding pocket of a target kinase.[11][12] The remaining chlorine atom at the C4 position is a reactive handle for introducing further diversity into the molecule through subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or SNAr reactions.[9]

This allows for the systematic exploration of the chemical space around the pyrimidine core, a process known as Structure-Activity Relationship (SAR) optimization. By varying the substituent at the C4 position, medicinal chemists can fine-tune the compound's properties to improve potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[2] For instance, coupling with various boronic acids (Suzuki reaction) or amines (Buchwald-Hartwig amination) can lead to potent inhibitors of targets like Aurora Kinases, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][13]

Experimental-Protocols

Protocol-1:-Synthesis-of-Methyl-4-((4-chloropyrimidin-2-yl)amino)benzoate

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

2,4-Dichloropyrimidine (1.0 eq)

-

Methyl 4-aminobenzoate (1.0 eq)[14]

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a solution of Methyl 4-aminobenzoate (1.0 eq) in isopropanol, add 2,4-dichloropyrimidine (1.0 eq).

-

Add Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude residue can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate.

-

The final product should be dried under vacuum to remove any residual solvent.

Protocol-2:-Characterization-and-Self-Validation

To ensure the integrity of the synthesized compound, a comprehensive characterization is mandatory. This serves as a self-validating system for the synthetic protocol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): The spectrum should confirm the presence of all expected protons. Key signals would include:

-

A singlet for the methyl ester protons (~3.9 ppm).

-

Doublets corresponding to the aromatic protons of the benzoate ring (typically in the range of 7.0-8.0 ppm).

-

Doublets for the pyrimidine ring protons.

-

A singlet for the N-H proton (can be broad and its chemical shift is solvent-dependent).

-

-

¹³C NMR (Carbon NMR): This analysis will verify the carbon framework of the molecule.[15] Expected signals include those for the carbonyl carbon of the ester, aromatic carbons, and pyrimidine carbons.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The observed mass-to-charge ratio (m/z) should match the calculated exact mass of the molecule (C₁₂H₁₀ClN₃O₂). The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the molecular ion peak) must be observed.

3. Infrared (IR) Spectroscopy:

-

The IR spectrum should show characteristic absorption bands for key functional groups, such as N-H stretching, C=O stretching (ester), and C=N stretching (pyrimidine ring).[16]

Conclusion

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is more than just a chemical compound identified by its CAS number. It represents a strategically designed molecular fragment that serves as a crucial entry point for the synthesis of a diverse array of potential therapeutic agents. Its well-defined reactivity and the privileged nature of its pyrimidine core make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the complex and vital process of drug discovery.

References

-

Jain, A. K., & Rana, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100222. Available from: [Link]

-

Wisdomlib. (2025). Pyrimidine scaffold: Significance and symbolism. Available from: [Link]

-

Nammalwar, B., & Bunce, R. A. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(20), 7055. Available from: [Link]

-

Nadar, S. K., & Khan, I. (2024). Marketed pyrimidine scaffold containing drugs. Exploration of Drug Science, 1(1), 1-20. Available from: [Link]

-

Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. Available from: [Link]

-

Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available from: [Link]

-

Desai, N. C., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available from: [Link]

-

Peng, Z. H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(18), 3975–3978. Available from: [Link]

-

Brown, D. J., & Short, L. N. (1953). Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines. Journal of the Chemical Society (Resumed), 599. Available from: [Link]

-

Rios-Lombardía, N., et al. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 23(11), 2955. Available from: [Link]

-

Peng, Z. H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]

-

Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4945. Available from: [Link]

-

El-Gamel, N. E. A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18498. Available from: [Link]

-

Merchant, R. R., et al. (2018). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 10(11), 1104–1110. Available from: [Link]

-

PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available from: [Link]

-

Chem-Impex. (n.d.). Methyl 4-(2-amino-ethyl)benzoate hydrochloride. Available from: [Link]

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate | 1378998-41-4 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Methyl 4-aminobenzoate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 599. Infra-red spectroscopic measurements of substituted pyrimidines. Part II. The absorption spectra of di-, tri-, and tetra-substituted pyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Novel Pyrimidine Intermediates for Anticancer Research: From Rational Design to Preclinical Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of life's building blocks—nucleic acids—and a significant portion of modern anticancer therapeutics.[1][2][3] Its inherent ability to mimic endogenous nucleobases allows for strategic intervention in critical cellular processes, making it a focal point for drug discovery.[4][5] However, the rise of drug resistance and the demand for therapies with higher specificity and lower toxicity necessitate continuous innovation beyond classical antimetabolites like 5-Fluorouracil.[6][7] This guide provides a comprehensive overview of the contemporary strategies employed in the design, synthesis, and evaluation of novel pyrimidine intermediates. We will delve into the rationale behind molecular hybridization and bioisosteric replacement, explore key mechanisms of action such as kinase inhibition, and provide detailed, field-proven protocols for the preclinical assessment of these next-generation anticancer agents.

The Rationale for Innovation: Why Novel Pyrimidine Intermediates?

The pyrimidine core is central to numerous FDA-approved drugs, from the foundational 5-Fluorouracil to advanced targeted therapies like the CDK4/6 inhibitor Palbociclib.[1][8] The primary impetus for developing novel intermediates is twofold:

-

Overcoming Resistance: Cancer cells often develop resistance to existing therapies through mechanisms like target mutation or activation of alternative signaling pathways.[1][7] Novel derivatives are designed to circumvent these resistance mechanisms, for instance, by targeting mutant forms of kinases like EGFR.[9]

-

Enhancing Specificity and Potency: The goal is to design molecules that potently inhibit cancer-specific targets while sparing healthy cells, thereby reducing side effects. This is achieved by fine-tuning the structure-activity relationship (SAR) to optimize interactions with the biological target.[3][6][10]

Modern Design & Synthesis Strategies

The creation of novel pyrimidine intermediates leverages sophisticated design principles and efficient synthetic methodologies.

Design Strategy: Molecular Hybridization

Molecular hybridization is a powerful strategy that involves covalently fusing the pyrimidine scaffold with other distinct pharmacophoric units.[1] The objective is to create a single molecule that can engage multiple biological targets or exhibit synergistic effects, thereby enhancing efficacy and potentially overcoming drug resistance.[1][11]

Key Hybridization Approaches:

-

Pyrimidine-Triazole Hybrids: These have demonstrated potent inhibition of kinases like EGFR and BRAF, as well as tubulin polymerization.[1]

-

Pyrimidine-Coumarin Hybrids: This fusion has yielded compounds that selectively kill HER2-positive breast cancer cells by inducing reactive oxygen species (ROS).[1]

-

Pyrimidine-Indole Hybrids: These agents can destabilize microtubules and inhibit the Hedgehog signaling pathway, suppressing tumor cell migration and invasion.[1]

-

Fused Systems: Creating fused ring systems like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines often results in potent and selective kinase inhibitors.[5][12][13][14]

Caption: Rational design of multi-targeting agents via molecular hybridization.

Synthesis Methodologies

Efficiency and diversity are paramount in synthesizing libraries of novel intermediates. Modern approaches include:

-

Multicomponent Reactions: Techniques like the Biginelli reaction allow for the one-pot synthesis of complex dihydropyrimidinones from three or more starting materials, improving efficiency.[4][15]

-

Transition-Metal Catalyzed Synthesis: These methods provide synthetic diversity for creating privileged hybrid molecules with high yields.[16]

-

Microwave-Assisted Synthesis: This technique accelerates reaction times and often improves product yields, facilitating rapid library generation.[4]

Key Anticancer Mechanisms of Action

Novel pyrimidine intermediates exert their effects through several well-defined mechanisms, with a significant focus on inhibiting protein kinases.

Protein Kinase Inhibition

Many pyrimidine derivatives are designed as ATP-mimicking (or bioisosteric) compounds that compete with ATP for the binding pocket of protein kinases.[5][17] Dysregulation of kinases is a hallmark of cancer, making them prime therapeutic targets.[2][6]

Prominent Kinase Targets:

-

EGFR (Epidermal Growth Factor Receptor): Pyrimidine-based inhibitors are crucial in treating non-small cell lung cancer. Newer generations, like Osimertinib, are designed to be effective against resistance mutations (e.g., T790M).[1][9]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Targeting VEGFR disrupts tumor angiogenesis, effectively starving the tumor of its blood supply.[1]

-

CDKs (Cyclin-Dependent Kinases): Inhibitors like Palbociclib, which feature a pyrimidine core, induce G1 cell cycle arrest and are standard-of-care in certain breast cancers.[1]

-

BTK (Bruton's Tyrosine Kinase): The pyrazolo[3,4-d]pyrimidine-based drug Ibrutinib has been approved for treating B-cell cancers.[12]

Caption: Inhibition of the EGFR signaling cascade by a pyrimidine-based drug.

Interference with Nucleotide Metabolism

The classical mechanism for pyrimidine anticancer agents involves disrupting the synthesis of DNA precursors.[7][18]

-

Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme for the de novo synthesis of dTMP, an essential building block for DNA.[10] By inhibiting TS, pyrimidine analogues like 5-Fluorouracil deplete the dTMP pool, which disrupts DNA replication and leads to cell death in rapidly dividing cancer cells.[10][19]

Structure-Activity Relationship (SAR) Analysis

Understanding SAR is critical for optimizing the potency and selectivity of pyrimidine derivatives.[3][10] Specific substitutions at different positions of the pyrimidine ring can dramatically influence biological activity.[1][16]

| Position | Typical Substitution | Impact on Activity |

| C2 | Amino or substituted amino groups | Often crucial for kinase binding and interaction with the hinge region of the ATP pocket.[13] |

| C4 | Amino, oxo, or thioxo groups | A 4-amino group is essential for many DHFR inhibitors, while a 4-oxo moiety is common in uracil analogues like 5-FU.[1] |

| C5 | Halogens (F, Cl, Br), aryl rings | Modulates lipophilicity, electronic character, and steric bulk. A fluorine at this position is a key feature of 5-Fluorouracil.[1][20] |

| C6 | Various substituents | Can be modified to enhance binding affinity and selectivity for the target enzyme. |

In Vitro Experimental Evaluation: A Step-by-Step Guide

Rigorous in vitro testing is the foundation for identifying promising lead compounds. The following protocols provide a self-validating system for assessing the antiproliferative activity of novel pyrimidine intermediates.

Caption: A typical workflow for the preclinical in vitro screening of novel compounds.

Protocol: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of viability, allowing for the determination of the half-maximal inhibitory concentration (IC50).[21]

-

Materials: 96-well plates, cancer cell line of choice (e.g., MCF-7, A549), complete culture medium, novel pyrimidine compound, vehicle (e.g., DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with solvent) and a no-treatment control.[21]

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours).[21]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[21]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

-

Data Presentation: The results are expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[21]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the compound's effect on cell cycle progression.[21]

-

Materials: Treated cancer cells, phosphate-buffered saline (PBS), ice-cold 70% ethanol, Propidium Iodide (PI) staining solution with RNase A, flow cytometer.

-

Methodology:

-

Cell Harvesting: After treatment with the pyrimidine compound for the desired time, harvest both adherent and floating cells.

-

Fixation: Wash cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[21]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[21]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content via PI fluorescence intensity.

-

-

Data Presentation: The percentage of cells in the G0/G1, S, and G2/M phases are quantified and presented in a table or histogram.[21]

In Vivo Experimental Design

Promising compounds from in vitro studies must be validated in vivo to assess efficacy and safety in a whole-organism context.[22]

-

Selection of Animal Models:

-

Xenograft Models: Human cancer cell lines (e.g., A549, HCT-116) are implanted into immunodeficient mice. This model is ideal for assessing the direct anti-tumor activity of a compound on human cancers.[22]

-

Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. This model is essential for evaluating the interplay between the therapeutic compound and the immune system.[22]

-

-

Efficacy Endpoints: The primary measures of success include tumor growth inhibition, reduction in tumor volume, and increased survival time of the treated animals compared to a control group.[22][23]

-

Pharmacokinetic (PK) Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs the optimal dosing regimen.[22]

Data Summary: Potency of Novel Pyrimidine Derivatives

The following table summarizes the reported in vitro anticancer activity of various novel pyrimidine intermediates against common cancer cell lines, illustrating the potent nature of these compounds.

| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |

| Pyrimidine Hybrids (128-132) | MCF-7 (Breast) | 1.6 - 4.8 | [16] |

| Thieno[2,3-d] pyrimidines | HepG2 (Liver) | ~4 - 10 | [20] |

| Pyrimidine-5-carbonitriles | HCT-116 (Colon) | Potent (vs. Erlotinib) | [20] |

| 4,6-disubstituted pyrimidines (P14) | A375 (Melanoma) | 1.887 | [19] |

| 4,6-disubstituted pyrimidines (P14) | MCF-7 (Breast) | 2.018 | [19] |

| Pyrido[2,3-d]pyrimidine (1n) | HCT-116 (Colon) | 1.98 | [10] |

Future Perspectives & Conclusion

The development of novel pyrimidine intermediates for anticancer research is a dynamic and highly promising field. Future progress will be heavily influenced by the integration of computational chemistry for more rational in silico design and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1] The strategic push towards multi-targeted agents, designed through molecular hybridization, will continue to yield compounds capable of overcoming complex resistance networks.[1][7] The protocols and strategies outlined in this guide provide a robust framework for researchers to design, synthesize, and validate the next generation of pyrimidine-based anticancer therapies, moving them from the laboratory bench toward clinical viability.

References

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis.

- Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds. (n.d.). Benchchem.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).

- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. (n.d.). Benchchem.

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Source not available.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.

- Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds. (n.d.). Benchchem.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Source not available.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Source not available.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC.

- Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. (2025). MDPI.

- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). Semantic Scholar.

- Multicomponent Synthesis, Characterization of Novel Pyrimidine Derivatives with Anti-cancer Potential. (2023).

- Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). PMC.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Source not available.

- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024).

- (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.).

- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal for Research in Applied Sciences and Biotechnology.

- More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replic

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 15. archives.ijper.org [archives.ijper.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gsconlinepress.com [gsconlinepress.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

An In-depth Technical Guide to the Synthesis of Methyl 4-((2-chloropyrimidin-4-yl)amino)benzoate via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the nucleophilic aromatic substitution (SNAr) reaction between methyl 4-aminobenzoate and 2,4-dichloropyrimidine. This reaction is a cornerstone in the synthesis of a vast array of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy.[1][2][3][4] We will delve into the underlying principles of this reaction, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Strategic Importance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing molecules incorporating this heterocycle to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The 2,4-disubstituted pyrimidine motif is a common feature in many kinase inhibitors.[6] The synthesis of these compounds often relies on the sequential displacement of leaving groups, such as chlorine atoms, from a pre-functionalized pyrimidine core like 2,4-dichloropyrimidine.[6] The reaction with methyl 4-aminobenzoate introduces a key pharmacophoric element, providing a versatile handle for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Unraveling the Reaction: Mechanism and Regioselectivity

The reaction between methyl 4-aminobenzoate and 2,4-dichloropyrimidine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the two electron-withdrawing chlorine atoms, makes it susceptible to attack by nucleophiles like the amino group of methyl 4-aminobenzoate.

The Stepwise Mechanism

The SNAr reaction is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The lone pair of electrons on the nitrogen atom of methyl 4-aminobenzoate attacks one of the carbon atoms bearing a chlorine atom on the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of a chloride ion, yielding the final substituted product.

The Critical Question of Regioselectivity

A key consideration in the reaction with 2,4-dichloropyrimidine is regioselectivity: which of the two chlorine atoms is preferentially replaced? For nucleophilic aromatic substitution reactions on unsubstituted 2,4-dichloropyrimidine, the general order of reactivity is C4 > C2.[7] This preference is attributed to the greater electron deficiency at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack.

However, it is crucial to understand that this selectivity is not absolute and can be influenced by several factors, including:

-

Substitution on the Pyrimidine Ring: Electron-donating groups on the pyrimidine ring can alter the electron distribution and potentially favor substitution at the C2 position. Conversely, electron-withdrawing groups can enhance the preference for C4 substitution.

-

Nature of the Nucleophile: The structure and reactivity of the amine can play a role in directing the substitution.

-